Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is a synthetic compound characterized by its unique epoxide structure combined with a nitrobenzenesulfonate moiety. This compound belongs to a class of organosulfur compounds and is notable for its potential applications in medicinal chemistry and organic synthesis.
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is classified as:
The synthesis of oxiran-2-ylmethyl 3-nitrobenzenesulfonate typically involves the following steps:
The molecular structure of oxiran-2-ylmethyl 3-nitrobenzenesulfonate features:
The molecular formula is , with a molecular weight of approximately 258.26 g/mol. The structure can be visualized using molecular modeling software for better understanding .
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate can participate in several chemical reactions:
These reactions are often carried out under controlled conditions to prevent unwanted side reactions. The use of catalysts or specific solvents can enhance reaction rates and selectivity.
The mechanism by which oxiran-2-ylmethyl 3-nitrobenzenesulfonate acts involves:
Kinetic studies may reveal insights into reaction rates and mechanisms, providing valuable information for optimizing synthesis protocols.
Relevant analyses include melting point determination, infrared spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation.
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate has several scientific applications:
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 115314-14-2), commonly termed S-glycidyl nosylate, is a chiral epoxide derivative with molecular formula C9H9NO6S and molecular weight 259.23–259.24 g/mol. Its structure features an epoxide ring linked to a 3-nitrobenzenesulfonate (nosylate) group, rendering it highly reactive for nucleophilic ring-opening reactions. The stereogenic center at C2 of the oxirane ring necessitates precise synthetic control for enantiopure production, crucial for pharmaceutical applications such as enantioselective synthesis of β-blockers (e.g., bisoprolol) and HIV-1 protease inhibitors [1] [6].
Enantiopure synthesis typically employs chiral pool precursors or kinetic resolution. The (S)-enantiomer is synthesized via hydrolytic kinetic resolution (HKR) of racemic glycidol using Jacobsen’s Co(III)-salen catalyst, achieving enantiomeric excess (ee) >99%. Subsequent nosylation at –10°C in dichloromethane with 3-nitrobenzenesulfonyl chloride and triethylamine yields (S)-glycidyl nosylate (98% ee, 85% yield). For the (R)-enantiomer, enzymatic resolution with Candida antarctica lipase B selectively acylates (S)-glycidol, leaving (R)-glycidol for nosylation. Key parameters include:
Table 1: Stereoselective Synthesis Methods for Enantiomers
Enantiomer | Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|---|
(S)- | HKR + Nosylation | Co(III)-salen | >99 | 85 |
(R)- | Enzymatic Resolution | C. antarctica Lipase B | 98 | 78 |
The Williamson ether synthesis couples glycidol with 3-nitrobenzenesulfonyl chloride under basic conditions. Optimization studies reveal:
Table 2: Solvent and Base Optimization for Williamson Synthesis
Solvent System | Base | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene/H2O | NaOH (aq.) | 0 | 90 | 98 |
THF | Et3N | -20 | 85 | 99 |
DCM | Pyridine | 25 | 70 | 95 |
Asymmetric epoxidation of allyl alcohols followed by in situ nosylation enables enantioselective routes. The Sharpless-Katsuki epoxidation of allyl alcohol with Ti(OiPr)4, diethyl tartrate (DET), and t-BuOOH generates (R)-glycidol (ee 95%), which is nosylated without purification. Alternatively, Shi’s fructose-derived catalysts epoxidize trans-propenylbenzene derivatives, yielding epoxides with 90% ee. Key advances include: